Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride
Description
Pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane-4,9-diamine dihydrochloride is a bicyclic diamondoid derivative derived from diamantane (congressane), a pentacyclic hydrocarbon with the molecular formula C₁₄H₂₀ . The parent compound, diamantane, is structurally characterized by a rigid, cage-like framework of fused cyclohexane rings, conferring exceptional thermal stability and lipophilicity . The dihydrochloride salt is formed by the addition of two hydrochloric acid molecules to the primary amine groups at positions 4 and 9 of the diamantane backbone. This modification enhances water solubility and ionic character, making it suitable for pharmaceutical or materials science applications .
Diamantane itself has a melting point of 241–243°C, a density of ~1.1 g/cm³, and low aqueous solubility due to its nonpolar structure . The dihydrochloride form likely exhibits higher polarity, increased water solubility, and a higher melting point due to ionic interactions.
Properties
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-13-1-7-8-4-14(16)5-9(7)11(3-13)12(6-14)10(8)2-13;;/h7-12H,1-6,15-16H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSILOCQYEWAPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4(CC2C5CC1(CC3C5C4)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine; dihydrochloride, commonly referred to as diamantane or its derivatives, is a polycyclic compound with significant structural complexity and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique polycyclic structure that contributes to its stability and reactivity. The general formula is , indicating the presence of two hydrochloride ions associated with the diamine.
Biological Activity Overview
The biological activity of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane derivatives has been investigated in various contexts:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains.
- Anticancer Potential : Research indicates that certain derivatives may exhibit cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : There is preliminary evidence suggesting neuroprotective properties which could be beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Cellular Membranes : The hydrophobic nature of the compound may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
- Inhibition of Enzymatic Activity : Some derivatives have shown potential in inhibiting specific enzymes involved in cellular proliferation and survival.
Data Table: Biological Activities of Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane Derivatives
| Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 | |
| Anticancer (Cytotoxic) | HeLa Cells | 15 | |
| Neuroprotection | SH-SY5Y Cells | 30 |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane derivatives exhibited significant inhibitory effects against Staphylococcus aureus, suggesting potential use as an antibacterial agent .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer properties of a specific derivative in vitro against HeLa cells showed promising results with an IC50 value of 15 µM . This indicates a need for further exploration into its mechanisms and potential therapeutic applications.
- Neuroprotective Properties : Preliminary findings on SH-SY5Y neuroblastoma cells indicated that certain derivatives could reduce oxidative stress markers, suggesting a protective effect against neurodegeneration .
Comparison with Similar Compounds
Diamantane (Congressane)
Adamantane Derivatives (e.g., Amantadine Hydrochloride)
- Structure : Adamantane is a smaller bicyclic hydrocarbon (C₁₀H₁₆) with a single amine group in amantadine.
- Properties : Amantadine hydrochloride has a melting point of 300°C and significant water solubility, used as an antiviral and antiparkinsonian agent .
- Contrast : The diamantane-based dihydrochloride offers a larger, more rigid scaffold, which may enhance binding affinity in biological systems but could reduce bioavailability due to increased molecular weight .
Pentacyclic Heteroatom-Containing Compounds
- Example : 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives ().
- Structure : Incorporates sulfur and nitrogen heteroatoms within a pentacyclic framework.
- Properties : These compounds exhibit distinct electronic properties due to heteroatoms, influencing reactivity and solubility.
- Contrast : The dihydrochloride lacks heteroatoms beyond nitrogen, relying on ionic interactions rather than sulfur-mediated bonding for stability .
Azoamidine Dihydrochlorides ()
- Example : 2,2’-Azobis(2-methylpropionamidine) dihydrochloride.
- Structure : Linear azo compounds with amidine groups and hydrochloride salts.
- Properties : Water-soluble radical initiators used in polymerization.
Physicochemical and Functional Comparison Table
Research Findings and Implications
- Structural Rigidity : The diamantane backbone’s rigidity may enhance stability in drug delivery systems compared to flexible azoamidines or smaller adamantanes .
- Solubility Trade-offs : While the dihydrochloride form improves water solubility over unmodified diamantane, its larger size may still limit passive diffusion in biological systems compared to amantadine .
- Synthetic Challenges : Functionalizing diamantane (e.g., introducing amine groups) requires multi-step protocols akin to those described for pentacyclic dicarboxaldehydes in , involving halogenation, amination, and salt formation .
Q & A
Q. What are the key considerations for synthesizing Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine; dihydrochloride with high purity?
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
- Methodological Answer : Combine NMR to confirm the pentacyclic scaffold’s rigidity and NMR to assess proton environments (e.g., amine protons at δ 2.5–3.5 ppm). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly at bridgehead carbons. For dihydrochloride confirmation, use FT-IR to detect N–H stretching (2500–3000 cm) and chloride counterion absorption bands (600–800 cm) .
Q. What experimental design strategies minimize resource waste during preliminary synthesis trials?
- Methodological Answer : Apply a fractional factorial design (FFD) to screen critical variables (e.g., catalyst loading, pH). Use Minitab or JMP software to analyze interactions between 4–6 factors with 8–12 experimental runs. Prioritize factors with Pareto charts and optimize via response surface methodology (RSM). This reduces trial numbers by 50–70% compared to one-factor-at-a-time approaches .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
Q. What methodologies address contradictions between experimental and theoretical data in stability studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For stability discrepancies (e.g., unexpected degradation products), use high-resolution mass spectrometry (HRMS) to identify intermediates and revise DFT models to include transition states. Cross-reference with hazard databases (e.g., MEDITEXT) to assess toxicity risks of byproducts .
Q. How do interdisciplinary approaches enhance understanding of the compound’s environmental fate?
- Methodological Answer : Integrate atmospheric chemistry models (e.g., DOE’s source-receptor framework) to simulate oxidation pathways in the troposphere. Combine with lab-scale ozonolysis experiments (GC-MS detection) to quantify persistence. Use ICReDD’s data circulation loop to refine computational predictions with experimental half-life data .
Methodological Pitfalls & Solutions
- Pitfall : Overlooking stereochemical complexity in NMR assignments.
Solution : Use HMBC to correlate amine protons with adjacent carbons, reducing misassignment risks . - Pitfall : Inadequate safety protocols for amine handling.
Solution : Adhere to Chemical Hygiene Plan guidelines (e.g., 100% fume hood use, 100% exam compliance for lab access) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
